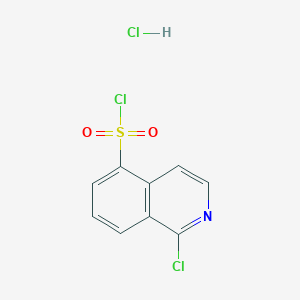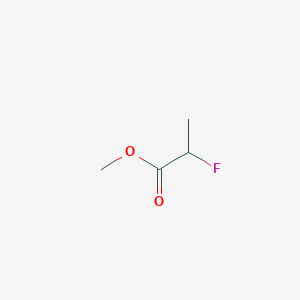
(R)-2-Fluoropropionate de méthyle
Vue d'ensemble
Description
®-Methyl 2-fluoropropionate is an organic compound with the molecular formula C4H7FO2 It is a chiral ester, where the fluorine atom is attached to the second carbon of the propionate chain
Applications De Recherche Scientifique
®-Methyl 2-fluoropropionate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in the development of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
The primary target of ®-Methyl 2-fluoropropionate is the Cholecystokinin-2 receptors (CCK-2R) . These receptors are overexpressed in many cancers of neuroendocrine origin, including medullary thyroid cancer, small cell lung cancer, and other lung carcinoids .
Mode of Action
The compound interacts with its targets through a process known as fluoroacylation . The N-terminus of the MG11 2 octopeptide, a truncated peptide derived from the native CCK-2R hormone ligand gastrin, is chemically modified with various fluorine-containing moieties, including 2-fluoropropionate . This modification impacts the binding of the peptide to CCK-2R .
Pharmacokinetics
It is known that the compound can be used for positron emission tomography (pet) imaging, which suggests it has sufficient bioavailability to be detected in vivo .
Result of Action
The result of the compound’s action is the ability to visualize and quantify CCK-2R in vivo using PET imaging . This allows for the direct visualization of cancers that overexpress these receptors . The compound also demonstrates varying degrees of binding affinity depending on the specific modification, with 2-fluoropropionate showing a certain level of affinity .
Action Environment
It is known that the compound’s stability and efficacy can be influenced by the conditions under which it is synthesized and used . For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly under optimized conditions, resulting in the corresponding chiral alcohol without any serious decrease of the ee value .
Analyse Biochimique
Biochemical Properties
®-Methyl 2-fluoropropionate has been found to interact with various biomolecules, including enzymes and proteins . For instance, it has been used in the modification of peptides targeting the gastrin-releasing peptide receptor (GRPR), a receptor overexpressed in many types of cancer . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting biomolecules .
Cellular Effects
In cellular contexts, ®-Methyl 2-fluoropropionate has been shown to influence cell function. For example, it has been used in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging of c-Met positive tumors in human head and neck squamous cell carcinoma (HNSCC) xenografted mice . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-Methyl 2-fluoropropionate is largely dependent on its interactions with other biomolecules. For instance, in the context of GRPR-targeting peptides, it is involved in the formation of covalent bonds that modify the peptides, thereby influencing their binding affinity for the receptor . This can lead to changes in gene expression and enzyme activity, contributing to its overall effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl 2-fluoropropionate can change over time. For instance, it has been used in the synthesis of radiolabeled peptides, where its stability, degradation, and long-term effects on cellular function have been studied . These studies have shown that it can be effectively used in the preparation of radiolabeled peptides, suggesting its stability and suitability for long-term studies .
Metabolic Pathways
®-Methyl 2-fluoropropionate is likely to be involved in various metabolic pathways due to its interactions with enzymes and other biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ®-Methyl 2-fluoropropionate can be synthesized through several methods. One common approach involves the esterification of ®-2-fluoropropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ®-Methyl 2-fluoropropionate may involve the use of continuous flow reactors to enhance efficiency and yield. The process often includes the purification of the product through distillation or crystallization to achieve the desired enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Methyl 2-fluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield ®-2-fluoropropionic acid and methanol in the presence of aqueous acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as ®-2-hydroxypropionic acid, ®-2-aminopropionic acid, or ®-2-mercaptopropionic acid.
Hydrolysis: ®-2-Fluoropropionic acid and methanol.
Reduction: ®-2-Fluoropropanol.
Comparaison Avec Des Composés Similaires
(S)-Methyl 2-fluoropropionate: The enantiomer of ®-Methyl 2-fluoropropionate with similar chemical properties but different biological activities.
Ethyl 2-fluoropropionate: An ester with an ethyl group instead of a methyl group, exhibiting different reactivity and applications.
Methyl 3-fluoropropionate: A structural isomer with the fluorine atom on the third carbon, leading to distinct chemical behavior.
Uniqueness: ®-Methyl 2-fluoropropionate is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct electronic and steric effects. These properties make it valuable in the synthesis of chiral fluorinated compounds and in applications requiring high enantiomeric purity.
Propriétés
IUPAC Name |
methyl (2R)-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447925 | |
| Record name | (r)-methyl 2-fluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146805-74-5, 2366-56-5 | |
| Record name | Methyl (2R)-2-fluoropropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146805-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-methyl 2-fluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



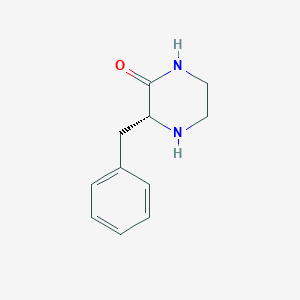
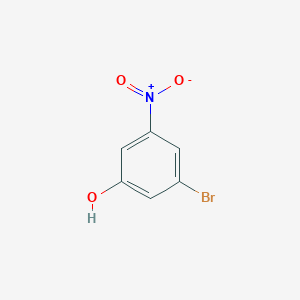
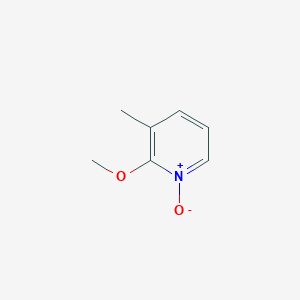
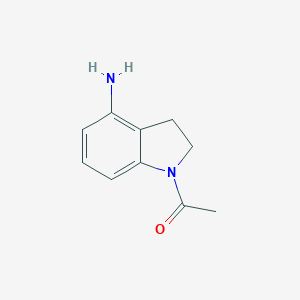
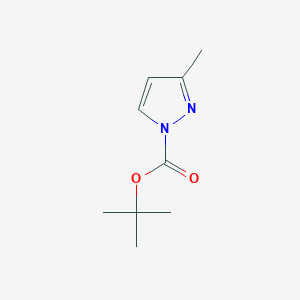
![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)

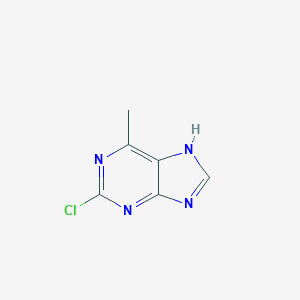
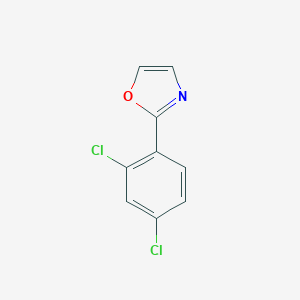
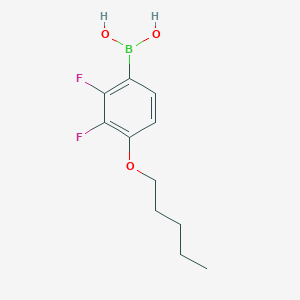
![Methyl 3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B174413.png)

